8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21ClN6O2 and its molecular weight is 388.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against the HepG-2 cell line, with an IC50 range of 48 to 90 nM .
Biological Activity
The compound 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that exhibits a complex structure with significant potential in pharmaceutical applications. It integrates a piperazine moiety, which is often linked to various biological activities, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is C16H20ClN5O2, and its structure can be broken down into key components that contribute to its biological activity:
- Piperazine Ring : Known for its interaction with neurotransmitter receptors.
- Purine Core : Implicated in various biochemical pathways, including those related to mood regulation and cognitive functions.
The biological activity of this compound is believed to involve:
- Receptor Interaction : The compound may act as an antagonist or agonist at dopamine and serotonin receptors, influencing neurotransmission pathways associated with mood and cognition.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. This inhibition can lead to therapeutic effects in conditions such as cancer and autoimmune diseases .
Pharmacological Properties
Research indicates that derivatives of this compound exhibit various pharmacological effects:
- Antidepressant Activity : Studies have shown that similar purine derivatives can produce antidepressant-like effects in animal models, suggesting potential use in treating mood disorders .
- Anxiolytic Effects : The compound has been evaluated for its anxiolytic properties, showing promise in reducing anxiety symptoms in preclinical studies .
- Neuroprotective Properties : Some piperazine derivatives have demonstrated neuroprotective effects by modulating neurotransmitter levels and protecting against neuronal damage .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Properties
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O2/c1-22-16-15(17(26)23(2)18(22)27)20-14(21-16)11-24-6-8-25(9-7-24)13-5-3-4-12(19)10-13/h3-5,10H,6-9,11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKDMNBGGAQUGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.